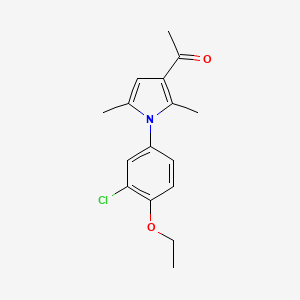
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloroethoxyphenyl group and a dimethyl group
Métodos De Preparación
The synthesis of 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The chloroethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the pyrrole ring is treated with a chloroethoxybenzene derivative under acidic conditions.
Final Assembly: The final step involves the coupling of the substituted pyrrole with ethanone under basic conditions to form the target compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Aplicaciones Científicas De Investigación
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth and metabolism. Its chloroethoxyphenyl group may interact with cellular receptors, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
1-(3-Chloro-4-ethoxyphenyl)ethanone: Lacks the pyrrole ring, resulting in different reactivity and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains multiple methoxy groups and a different core structure, leading to unique properties and uses.
Propiedades
Número CAS |
647841-75-6 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
1-[1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO2/c1-5-20-16-7-6-13(9-15(16)17)18-10(2)8-14(11(18)3)12(4)19/h6-9H,5H2,1-4H3 |
Clave InChI |
OCNZDFZYONURAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
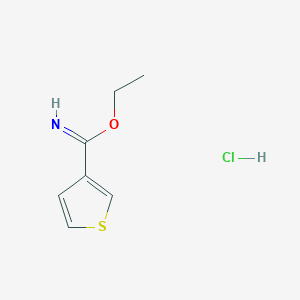
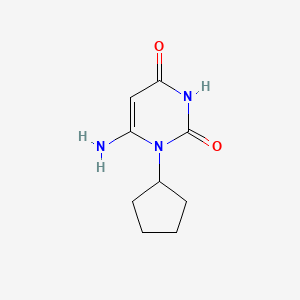
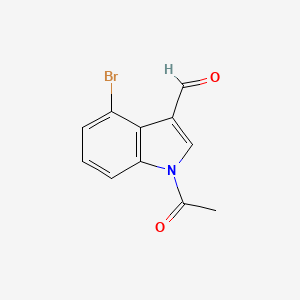
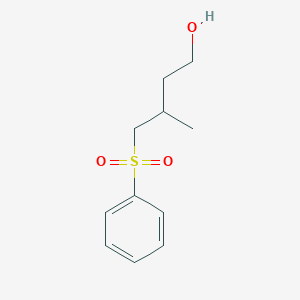
![Amino(6,6-difluorobicyclo[3.1.0]hex-3-yl)acetic acid](/img/structure/B8684733.png)
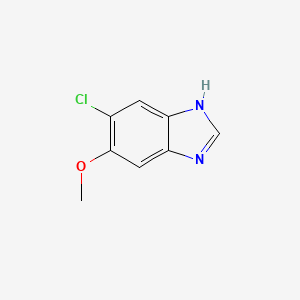
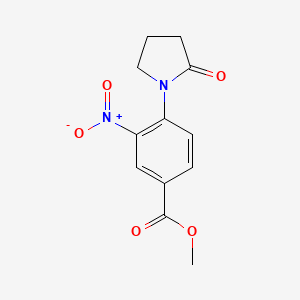
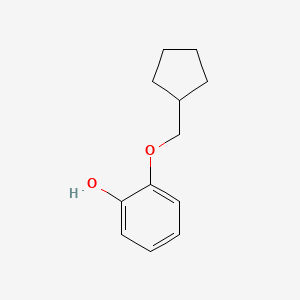
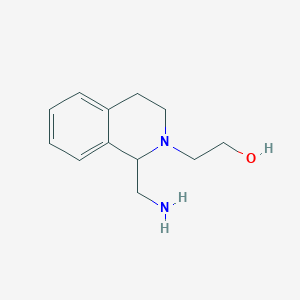
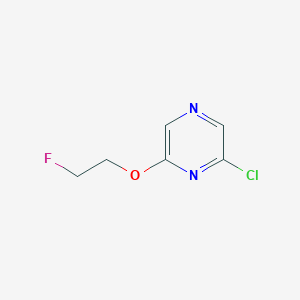
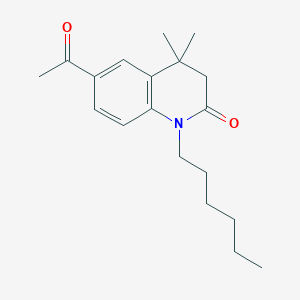
![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
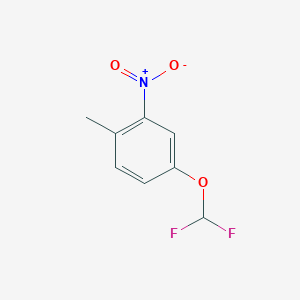
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)
